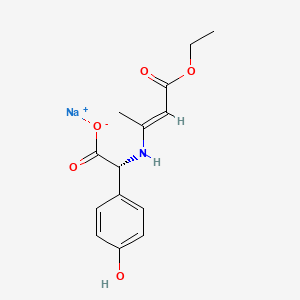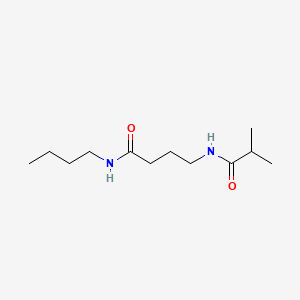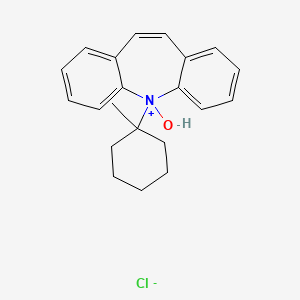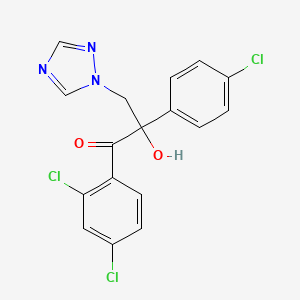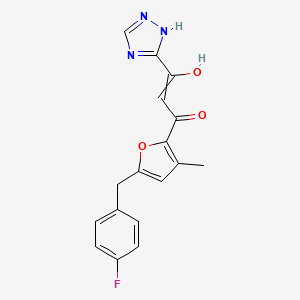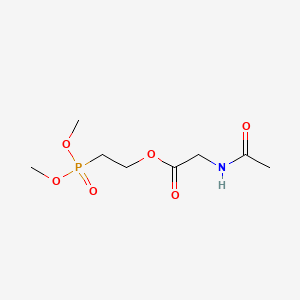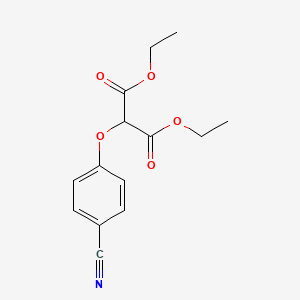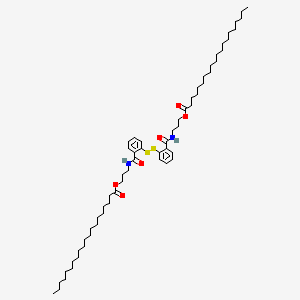
3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl icosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl icosanoate is a complex organic compound characterized by its unique structure, which includes a disulfide bond and long-chain fatty acid esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl icosanoate typically involves multiple steps, including the formation of disulfide bonds and esterification reactions. The process begins with the preparation of the disulfide intermediate, followed by the introduction of the carbamoyl and icosanoate groups under controlled conditions. Common reagents used in these reactions include thiols, carbamoyl chlorides, and fatty acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl icosanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester and carbamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted esters or carbamoyl derivatives.
Scientific Research Applications
3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl icosanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl icosanoate involves its interaction with molecular targets such as proteins and enzymes. The disulfide bond can undergo redox reactions, influencing the activity of target proteins. The long-chain fatty acid esters may also interact with lipid membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl palmitate
- 3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl stearate
Uniqueness
Compared to similar compounds, 3-((2-((2-(N-(3-Icosanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl icosanoate is unique due to its longer fatty acid chain, which may confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for specific applications where longer chain lengths are advantageous.
Properties
CAS No. |
98051-86-6 |
|---|---|
Molecular Formula |
C60H100N2O6S2 |
Molecular Weight |
1009.6 g/mol |
IUPAC Name |
3-[[2-[[2-(3-icosanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl icosanoate |
InChI |
InChI=1S/C60H100N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47-57(63)67-51-41-49-61-59(65)53-43-37-39-45-55(53)69-70-56-46-40-38-44-54(56)60(66)62-50-42-52-68-58(64)48-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-40,43-46H,3-36,41-42,47-52H2,1-2H3,(H,61,65)(H,62,66) |
InChI Key |
CHWMYLAYPFZUSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
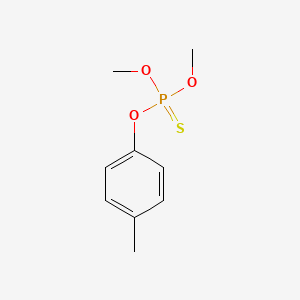
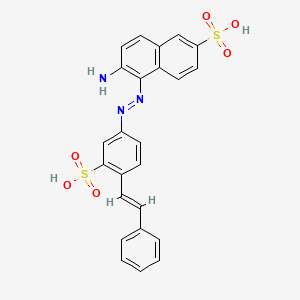
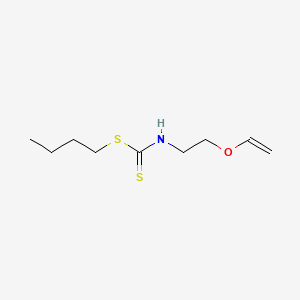
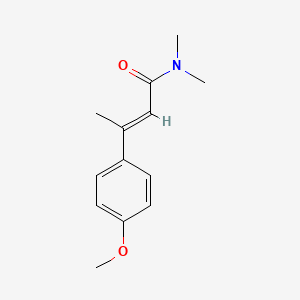
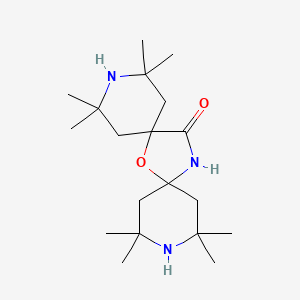
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
